molecular formula C17H24N2O5 B3417758 [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-82-0

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3417758
CAS No.: 1142205-82-0
M. Wt: 336.4 g/mol
InChI Key: VGAHTWROKUMTOU-UHFFFAOYSA-N
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Description

[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a morpholine ring substituted with dimethyl groups, an oxoethyl linkage, and a methoxyphenyl group, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the synthesis of 2,6-dimethylmorpholine. This can be achieved through the reaction of diethylamine with 2,6-dimethyl-1,4-dioxane under acidic conditions.

    Introduction of the Oxoethyl Group: The morpholine derivative is then reacted with an appropriate oxoethylating agent, such as ethyl chloroacetate, in the presence of a base like sodium hydride.

    Coupling with 4-Methoxyaniline: The intermediate product is coupled with 4-methoxyaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for probing the active sites of enzymes and understanding their mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and oxoethyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-chlorophenyl)amino]acetic acid: Similar structure but with a chloro group instead of a methoxy group.

    [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-nitrophenyl)amino]acetic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

2-(N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-12-8-19(9-13(2)24-12)16(20)10-18(11-17(21)22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAHTWROKUMTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142884
Record name Glycine, N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-82-0
Record name Glycine, N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
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[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
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[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
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[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
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[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 6
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[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

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